Product packaging for 7-Deoxyloganin(Cat. No.:CAS No. 26660-57-1)

7-Deoxyloganin

Cat. No.: B1203946
CAS No.: 26660-57-1
M. Wt: 374.4 g/mol
InChI Key: KMHXLGLJTQHEIM-OUEWTLASSA-N
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Description

Significance of Deoxyloganin as a Pivotal Monoterpenoid Intermediate

Deoxyloganin's importance lies in its role as a precursor to a diverse group of compounds known as monoterpenoid indole (B1671886) alkaloids (MIAs). brocku.ca MIAs are a large and structurally complex class of natural products with over 3,000 known structures, many of which exhibit significant pharmacological activities. brocku.ca For instance, the anticancer agents vinblastine (B1199706) and vincristine, derived from the Madagascar periwinkle (Catharanthus roseus), are formed through a biosynthetic pathway where deoxyloganin is a critical early intermediate. brocku.caoup.com

The biosynthesis of these valuable alkaloids begins with the formation of the iridoid skeleton. researchgate.net Deoxyloganin is a key player in this process, sitting at a metabolic branch point that leads to the production of secologanin (B1681713), the direct terpenoid precursor that condenses with tryptamine (B22526) to form strictosidine (B192452), the universal precursor for all MIAs. brocku.caoup.com The conversion of deoxyloganin to loganin (B1675030), and subsequently to secologanin, involves a series of enzymatic reactions that are tightly regulated within the plant. ontosight.ainih.gov The study of these enzymatic steps is crucial for understanding how plants produce such a wide array of chemical defenses and signaling molecules. nih.gov

The central role of deoxyloganin is further highlighted by its presence in various plant species that produce iridoids and MIAs, including members of the Apocynaceae, Loganiaceae, and Rubiaceae families. brocku.ca Its strategic position in the biosynthetic pathway makes the enzymes involved in its formation and conversion attractive targets for metabolic engineering efforts aimed at increasing the production of valuable MIAs in plant cell cultures or microbial systems. researchgate.net

Historical Context of Deoxyloganin Discovery and Early Biosynthetic Investigations

The journey to understanding deoxyloganin's role began with early investigations into the biosynthesis of iridoids and MIAs. Initial studies in the mid-20th century focused on identifying the building blocks of these complex molecules. Through feeding experiments with radioactively labeled precursors in plants like Catharanthus roseus, researchers began to piece together the intricate biosynthetic puzzle.

A significant breakthrough came with the identification of loganin as a key intermediate. Subsequent research focused on the steps leading to loganin, which ultimately led to the discovery of deoxyloganin. The conversion of 7-deoxyloganin to loganin was identified as a critical hydroxylation step. nih.gov Early in vitro studies demonstrated the presence of the enzyme responsible for this conversion, this compound 7-hydroxylase, in microsomes from C. roseus cell cultures. researchgate.netnih.gov

Further research in various plant systems, including Lonicera japonica (Japanese honeysuckle), provided more insights into the enzymes involved. frontiersin.org These early investigations laid the groundwork for the later molecular characterization of the genes and enzymes of the MIA pathway. The elucidation of the structure of deoxyloganin and its relationship to other iridoids was a crucial step in mapping the biosynthetic grid that leads to the vast diversity of monoterpenoid-derived natural products. The total synthesis of (-)-7-deoxyloganin, achieved in later years, further solidified the understanding of its chemical structure and stereochemistry. acs.org

Key Enzymes in the Biosynthesis of Secologanin from Deoxyloganin

EnzymeFunction
This compound 7-hydroxylase (DL7H) Catalyzes the conversion of this compound to loganin. nih.gov
Secologanin synthase (SLS) An oxidoreductase that catalyzes the oxidative cleavage of loganin to form secologanin. nih.gov

Key Intermediates in the Secologanin Biosynthesis Pathway

IntermediateDescription
Geraniol (B1671447) An early precursor in the monoterpenoid pathway. oup.com
7-Deoxyloganic acid A precursor to this compound. oup.com
This compound A pivotal intermediate. oup.com
Loganin Formed from the hydroxylation of this compound. oup.com
Secologanin The final secoiridoid that condenses with tryptamine. oup.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H26O9 B1203946 7-Deoxyloganin CAS No. 26660-57-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

26660-57-1

Molecular Formula

C17H26O9

Molecular Weight

374.4 g/mol

IUPAC Name

methyl (1S,4aS,7S,7aR)-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylate

InChI

InChI=1S/C17H26O9/c1-7-3-4-8-9(15(22)23-2)6-24-16(11(7)8)26-17-14(21)13(20)12(19)10(5-18)25-17/h6-8,10-14,16-21H,3-5H2,1-2H3/t7-,8+,10+,11+,12+,13-,14+,16-,17-/m0/s1

InChI Key

KMHXLGLJTQHEIM-OUEWTLASSA-N

Isomeric SMILES

C[C@H]1CC[C@H]2[C@@H]1[C@@H](OC=C2C(=O)OC)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O

Canonical SMILES

CC1CCC2C1C(OC=C2C(=O)OC)OC3C(C(C(C(O3)CO)O)O)O

Synonyms

7-deoxyloganin
loganin
loganoside

Origin of Product

United States

Biosynthesis and Metabolic Pathways of Deoxyloganin

Central Role of Deoxyloganin in Iridoid Glycoside Biosynthesis

The biosynthesis of iridoids originates from the general isoprenoid pathway, which provides the foundational C10 precursor. wikipedia.org Deoxyloganin occupies a pivotal position in this pathway, serving as a branching point for the synthesis of more complex molecules like loganin (B1675030) and secologanin (B1681713). rsc.orgchemicalbook.com The pathway is initiated in plants like Catharanthus roseus (Madagascar periwinkle) and proceeds through several key steps involving oxidation, cyclization, and glucosylation. nih.govresearchgate.net

The initial phase of the deoxyloganin pathway involves the conversion of a primary monoterpene precursor into a cyclic iridoid scaffold. This process is catalyzed by a series of specialized enzymes.

The biosynthesis of iridoids begins with the monoterpene precursor geranyl pyrophosphate (GPP), a product of the methylerythritol phosphate (B84403) (MEP) pathway. nih.gov The first committed step in the iridoid pathway is the hydrolysis of GPP to its corresponding alcohol, geraniol (B1671447). researchgate.netnih.gov This conversion is catalyzed by the enzyme geraniol synthase (GES). researchgate.netnih.gov This reaction marks the entry point into the specialized metabolic cascade leading to the formation of the iridoid skeleton. nih.gov

Following the formation of geraniol, a sequence of oxidation and cyclization reactions occurs. Geraniol is first hydroxylated to 8-hydroxygeraniol by geraniol 8-hydroxylase (G8H), a cytochrome P450 enzyme. researchgate.netnih.gov Subsequently, 8-hydroxygeraniol is oxidized to 8-oxogeranial by the action of 8-hydroxygeraniol oxidoreductase (8HGO). researchgate.net The crucial cyclization step is then carried out by the enzyme iridoid synthase (ISY), which converts 8-oxogeranial into the characteristic bicyclic iridoid skeleton, forming iridodial (B1216469). researchgate.netnih.gov Iridodial can exist in equilibrium with its hemiacetal form, nepetalactol. researchgate.net Iridodial can be further converted to iridotrial, another key intermediate in this pathway. researchgate.netnii.ac.jp

The conversion of the iridoid skeleton into 7-deoxyloganetic acid is a critical oxidation sequence. This multi-step process is catalyzed by a single cytochrome P450 enzyme known as iridoid oxidase (IO), which has also been named 7-deoxyloganetic acid synthase (7DLS). researchgate.netgrafiati.com This enzyme catalyzes a three-step oxidation of the nepetalactol/iridodial intermediate to form 7-deoxyloganetic acid. researchgate.net Research in Catharanthus roseus has shown that 7DLS (CYP76A26) can efficiently convert both iridodial and iridotrial into 7-deoxyloganetic acid, highlighting its central role in channeling intermediates towards the formation of secoiridoids. researchgate.net

Table 1: Key Enzymes in the Early Iridoid Biosynthetic Pathway

Enzyme Abbreviation Function
Geraniol Synthase GES Catalyzes the conversion of Geranyl Pyrophosphate (GPP) to geraniol. researchgate.net
Geraniol 8-Hydroxylase G8H Hydroxylates geraniol to form 8-hydroxygeraniol. researchgate.net
8-Hydroxygeraniol Oxidoreductase 8HGO Oxidizes 8-hydroxygeraniol to 8-oxogeranial. researchgate.net
Iridoid Synthase ISY Catalyzes the reductive cyclization of 8-oxogeranial to form iridodial. researchgate.net
Iridoid Oxidase / 7-Deoxyloganetic Acid Synthase IO / 7DLS Catalyzes the three-step oxidation of nepetalactol/iridodial to 7-deoxyloganetic acid. researchgate.net

Glucosylation is a vital modification step in the biosynthesis of iridoids, enhancing their stability and solubility. This process is mediated by a specific class of enzymes that attach a glucose moiety to the iridoid aglycone.

The carboxylic acid group of 7-deoxyloganetic acid is glucosylated to form 7-deoxyloganic acid. This reaction is catalyzed by UDP-glucose:iridoid glucosyltransferases (UGTs). nih.govnih.gov In Catharanthus roseus, several UGTs have been identified, with UGT8 showing particularly high catalytic efficiency and strict substrate specificity for 7-deoxyloganetic acid. nih.govresearchgate.netscispace.com This specific glucosylation is a key step, leading to the formation of 7-deoxyloganic acid, the direct precursor to deoxyloganin. researchgate.net The final step to produce deoxyloganin involves the methylation of the carboxyl group of 7-deoxyloganic acid, a reaction that can occur before or after hydroxylation at the C-7 position, depending on the plant species. researchgate.net

Table 2: Glucosylation in the Deoxyloganin Pathway

Enzyme Class Specific Enzyme Example Substrate Product
UDP-glucose:iridoid Glucosyltransferases UGT8 (C. roseus) 7-Deoxyloganetic Acid 7-Deoxyloganic Acid

Glucosylation Events in the Deoxyloganin Pathway

Conversion to 7-Deoxyloganic Acid

The biosynthetic route to loganin and other downstream products typically proceeds via the acid form of deoxyloganin. The pathway involves the glycosylation of 7-deoxyloganetic acid, not deoxyloganin itself. 7-deoxyloganetic acid is formed from earlier precursors like nepetalactol or iridodial through a three-step oxidation process catalyzed by the enzyme iridoid oxidase (IO), a cytochrome P450 enzyme. researchgate.netwikipedia.org

Once 7-deoxyloganetic acid is formed, it is then glycosylated to produce 7-deoxyloganic acid. researchgate.netwikipedia.org This conversion is catalyzed by the enzyme 7-deoxyloganetic acid glucosyltransferase (7-DLGT). wikipedia.orgwikipedia.org In Catharanthus roseus (Madagascar periwinkle), a specific glucosyltransferase, UGT8, has been identified as having high catalytic efficiency for this exclusive reaction, playing a key role in the fourth-to-last step of secologanin biosynthesis. nih.gov

While an alternative pathway where 7-deoxyloganetic acid is first methylated to form 7-deoxyloganin, which is then hydroxylated, has been considered, studies on Catharanthus roseus suggest this is less likely. The loganic acid O-methyltransferase (LAMT) in this plant shows a preference for loganic acid over 7-deoxyloganic acid, indicating that hydroxylation likely precedes methylation. nih.govresearchgate.net

Hydroxylation and Methylation Steps Leading to Loganin

The transformation of the deoxyloganin backbone into loganin involves a crucial hydroxylation event followed by methylation. These steps are stereospecific and enzymatically controlled, ensuring the correct configuration for subsequent reactions.

The hydroxylation step is a key modification in the iridoid pathway. In some species, an enzyme known as this compound 7-hydroxylase carries out the conversion of this compound directly to loganin. researchgate.net This enzyme is a cytochrome P450 monooxygenase, a diverse family of enzymes known for catalyzing challenging oxidation reactions, including the regio- and stereoselective hydroxylation of C-H bonds. researchgate.netnih.gov The reaction is dependent on NADPH and molecular oxygen and is inhibited by typical cytochrome P450 inhibitors. researchgate.net

More commonly, the substrate for this hydroxylation is 7-deoxyloganic acid, which is converted to loganic acid by the enzyme 7-deoxyloganic acid 7-hydroxylase (DL7H). wikipedia.orgresearchgate.net This enzyme also belongs to the cytochrome P450 superfamily. While the prompt specifies the CYP76A subfamily, research has identified functional hydroxylases for this step in other subfamilies as well. For instance, in Camptotheca acuminata, two enzymes from the CYP72A subfamily, CaCYP72A565 and CaCYP72A610, have been shown to catalyze the regio- and stereoselective hydroxylation of 7-deoxyloganic acid to form loganic acid. researchgate.net

Enzymes in the Hydroxylation of the Deoxyloganin Backbone
Enzyme NameAbbreviationSubstrateProductEnzyme FamilyReference Plant Species
This compound 7-Hydroxylase-This compoundLoganinCytochrome P450Lonicera japonica
7-Deoxyloganic Acid 7-HydroxylaseDL7H7-Deoxyloganic AcidLoganic AcidCytochrome P450 (e.g., CYP72A)Catharanthus roseus, Camptotheca acuminata

Following the hydroxylation of 7-deoxyloganic acid to loganic acid, the final step in loganin biosynthesis is the methylation of the carboxyl group at the C4 position. researchgate.net This reaction is catalyzed by the enzyme loganic acid O-methyltransferase (LAMT). nih.govresearchgate.net The substrate specificity of LAMT is crucial; its preference for loganic acid over 7-deoxyloganic acid in plants like Catharanthus roseus dictates that hydroxylation must occur before methylation. nih.govresearchgate.net This sequence ensures the efficient production of loganin, the direct precursor for the next stage of the pathway.

Deoxyloganin as a Key Precursor in Secoiridoid Biosynthesis

The molecular framework of deoxyloganin is foundational for the entire class of secoiridoid natural products. nih.gov The pathway proceeds from loganin, which is formed via the hydroxylation and methylation of deoxyloganin derivatives. researchgate.netrsc.org Loganin undergoes a critical oxidative cleavage of its cyclopentane (B165970) ring, a reaction catalyzed by secologanin synthase (SLS), another cytochrome P450 enzyme. researchgate.netnih.gov This ring-opening step transforms the iridoid skeleton of loganin into the secoiridoid skeleton of secologanin. researchgate.net Secologanin's reactive dialdehyde (B1249045) functionality makes it a highly versatile intermediate, capable of condensing with various other metabolites to generate a vast diversity of complex molecules. researchgate.net

Deoxyloganin's Intermediary Role in Monoterpenoid Indole (B1671886) Alkaloid (MIA) Biosynthesis

Deoxyloganin stands as a crucial gateway metabolite for the biosynthesis of over 3,000 monoterpenoid indole alkaloids (MIAs), a class of compounds with significant pharmaceutical applications. nih.govrsc.orgnih.gov The entire MIA family originates from the condensation of two key precursors: tryptamine (B22526), derived from the shikimate pathway, and secologanin, derived from the iridoid pathway for which deoxyloganin is a key intermediate. researchgate.net

The formation of secologanin from the deoxyloganin backbone is therefore a rate-limiting step for MIA production. researchgate.net Secologanin and tryptamine are combined by the enzyme strictosidine (B192452) synthase to form strictosidine, the universal precursor for all MIAs. researchgate.net Subsequent enzymatic modifications of the strictosidine skeleton lead to the immense structural diversity observed in this alkaloid class. researchgate.net

Deoxyloganin's Role as a Precursor
PrecursorKey IntermediateResulting Compound ClassSignificance
7-Deoxyloganic AcidLoganinSecoiridoidsLeads to the formation of secologanin, the cornerstone of secoiridoid structures.
Secologanin (from Deoxyloganin pathway) + TryptamineStrictosidineMonoterpenoid Indole Alkaloids (MIAs)Gateway to thousands of structurally complex and pharmacologically active alkaloids.

Spatial Organization of Deoxyloganin Biosynthesis in Plant Cells

The biosynthesis of deoxyloganin and its derivatives is characterized by a remarkable degree of spatial organization within the plant, involving different cell types and subcellular compartments. In Catharanthus roseus, the early stages of the iridoid pathway, from the initial steps of the methylerythritol phosphate (MEP) pathway up to the formation of 7-deoxyloganic acid, occur in specialized cells known as internal phloem-associated parenchyma (IPAP) cells. nih.govscispace.com

Following its synthesis in the IPAP cells, 7-deoxyloganic acid is believed to be transported to the leaf epidermis. nih.govscispace.com It is within these epidermal cells that the final steps of secologanin biosynthesis take place. This includes the hydroxylation of 7-deoxyloganic acid to loganic acid, the methylation of loganic acid to loganin (catalyzed by LAMT), and the final conversion of loganin to secologanin (catalyzed by SLS). nih.gov The enzymes responsible for these terminal reactions, LAMT and SLS, are preferentially expressed in the leaf epidermis. nih.gov The cytochrome P450 enzymes involved in these steps are typically anchored to the membrane of the endoplasmic reticulum. researchgate.net This spatial separation of biosynthetic steps necessitates a sophisticated transport system for moving intermediates like 7-deoxyloganic acid between different cell types. nih.gov

Internal Phloem-Associated Parenchyma (IPAP) Cell Contributions

The early stages of the iridoid biosynthetic pathway, which lead to the formation of deoxyloganin precursors, are localized within biochemically specialized cells known as internal phloem-associated parenchyma (IPAP) cells. nih.govnih.gov These cells are the primary site for the synthesis of the iridoid backbone. nih.gov

Research has shown that the genes for the methylerythritol phosphate (MEP) pathway, which produces the primary isoprenoid precursors, are preferentially expressed in IPAP cells. nih.govnih.gov This includes the enzyme geraniol synthase, which initiates the monoterpenoid branch of the MIA pathway. nih.govresearchgate.net Following the synthesis of geraniol, a series of enzymatic reactions occur exclusively within the IPAP cells to form the intermediate 7-deoxyloganic acid. nih.gov

A key enzyme in this process is 7-deoxyloganetic acid glucosyltransferase (UGT8), which catalyzes the glucosylation of 7-deoxyloganetic acid to form 7-deoxyloganic acid. nih.gov In-situ hybridization studies have confirmed that UGT8 is preferentially expressed in the IPAP cells. nih.gov This localization strongly suggests that the iridoid pathway proceeds to at least the stage of 7-deoxyloganic acid within these specialized phloem-associated cells. nih.gov

Table 1: Key Enzymes in Deoxyloganin Precursor Biosynthesis within IPAP Cells

Enzyme Function Pathway Step
Geraniol synthase (GES) Converts geranyl diphosphate (B83284) to geraniol Initiation of the monoterpenoid pathway
Geraniol 10-hydroxylase (G10H) Commits the pathway to secoiridoid production Hydroxylation of geraniol
Iridoid synthase (IS) Catalyzes the cyclization to form the iridoid skeleton Formation of iridotrial

Epidermal Cell Specialization in Pathway Completion

Following its synthesis in the IPAP cells, an iridoid intermediate must be transported to the leaf epidermis for the final steps of the pathway that lead to secologanin. nih.govnih.gov While the exact molecule transported is not definitively known, evidence suggests it is likely 7-deoxyloganic acid or the subsequent intermediate, loganic acid. nih.gov

The terminal reactions of the secologanin pathway are specifically localized in the epidermal cells. nih.govresearchgate.net This includes the enzymes loganic acid O-methyltransferase (LAMT) and secologanin synthase (SLS). nih.govmpg.de LAMT catalyzes the methylation of loganic acid to form loganin, and SLS then facilitates the oxidative cleavage of loganin to yield secologanin. nih.govresearchgate.net The hydroxylation of this compound to loganin is also a critical step, mediated by a cytochrome P450 enzyme, though its precise cellular location is still under investigation. researchgate.netnih.gov This spatial separation of the biosynthetic pathway necessitates a transport mechanism to move the iridoid intermediates from the internal phloem tissue to the outer epidermal layer of the leaf. nih.govnih.gov

Table 2: Key Enzymes in Pathway Completion within Epidermal Cells

Enzyme Function Pathway Step
7-deoxyloganic acid hydroxylase Converts 7-deoxyloganic acid to loganic acid Hydroxylation
Loganic acid O-methyltransferase (LAMT) Methylates loganic acid Formation of loganin

Enzymology of Deoxyloganin Metabolism

Biochemical Characterization of Key Biosynthetic Enzymes

The key enzymatic steps in the deoxyloganin pathway are primarily catalyzed by cytochrome P450 monooxygenases and UDP-glycosyltransferases.

Cytochrome P450 enzymes (CYPs) are a large family of heme-containing monooxygenases that play a critical role in the oxidation of various compounds. In the deoxyloganin pathway, they are responsible for key hydroxylation and oxidation steps. ontosight.ai

7-Deoxyloganin 7-hydroxylase is a crucial enzyme that catalyzes the conversion of this compound into loganin (B1675030), a pivotal step in the biosynthesis of many iridoid glycosides. ontosight.ainih.gov This enzyme belongs to the CYP76A subfamily of cytochrome P450s. ontosight.ai The reaction is a monooxygenase activity that introduces a hydroxyl group at the 7-position of this compound, requiring both NADPH and molecular oxygen as co-substrates. nih.govwikipedia.org

Studies on the enzyme from Lonicera japonica cell cultures have shown its dependence on NADPH and O2, and its activity is inhibited by carbon monoxide and specific P450 inhibitors like ketoconazole, confirming it as a cytochrome P450-mediated reaction. nih.gov The enzyme exhibits high substrate specificity for this compound. nih.govnii.ac.jp While it can act on this compound, in some species like Catharanthus roseus, the hydroxylation step is thought to occur after glycosylation, with 7-deoxyloganic acid being the preferred substrate for the subsequent hydroxylase (7-deoxyloganic acid hydroxylase, a CYP72 enzyme). uniprot.orgresearchgate.net

**Table 1: Kinetic Parameters of this compound 7-Hydroxylase from *Lonicera japonica***

Substrate Km (µM)
This compound 170 nih.gov
NADPH 18 nih.gov

7-Deoxyloganetic acid synthase (7DLS), also known as iridoid oxidase (IO), is another critical cytochrome P450 enzyme, identified as CYP76A26. notulaebotanicae.roresearchgate.netnih.gov This enzyme is responsible for a key three-step oxidation sequence that converts iridodial-nepetalactol into 7-deoxyloganetic acid. researchgate.netnih.gov This conversion is a significant bottleneck in the biosynthesis of secologanin (B1681713) and monoterpenoid indole (B1671886) alkaloids (MIAs). nih.gov

Functional expression of the CYP76A26 gene in Saccharomyces cerevisiae has confirmed its role as the authentic 7DLS. nih.gov The enzyme catalyzes the three consecutive oxidation steps required to form the carboxyl group of 7-deoxyloganetic acid from the iridodial (B1216469) precursor. notulaebotanicae.ronih.govfrontiersin.org Interestingly, while highly specific for its role in iridoid biosynthesis, CYP76A26 from C. roseus has also shown a low efficiency in hydroxylating other monoterpenols, but not geraniol (B1671447), which likely prevents competition with other enzymes in the pathway. frontiersin.org

UDP-glycosyltransferases (UGTs) are a diverse group of enzymes that catalyze the transfer of a glycosyl moiety from an activated nucleotide sugar, such as UDP-glucose, to an acceptor molecule. frontiersin.orgmdpi.com This glycosylation step is vital for increasing the stability and water solubility of secondary metabolites. frontiersin.org

In the deoxyloganin pathway, UGTs play a key role in glycosylating iridoid aglycones. Two notable UGTs are UGT8 and UGT85A24.

Cr-UGT8: Isolated from Catharanthus roseus, UGT8 demonstrates high substrate specificity and catalytic efficiency for 7-deoxyloganetic acid, converting it to 7-deoxyloganic acid. nih.gov It does not effectively use 7-deoxyloganetin (B1248800) as a substrate. nih.gov This strict specificity highlights its dedicated role in the main iridoid biosynthetic pathway leading to secologanin. nih.gov

Gj-UGT85A24: This UGT was identified in Gardenia jasminoides. genome.jpresearchgate.net Unlike Cr-UGT8, Gj-UGT85A24 preferentially glucosylates 7-deoxyloganetin to form this compound and shows only weak activity towards loganetin. researchgate.net It exhibits no activity toward 7-deoxyloganetic acid, suggesting that in G. jasminoides, methylation of 7-deoxyloganetic acid may precede glucosylation. researchgate.net This enzyme is also referred to as 7-deoxyloganetin glucosyltransferase. genome.jp

Table 2: Kinetic Parameters of UGTs in Iridoid Biosynthesis

Enzyme Plant Source Substrate Km (mM) kcat (s-1) kcat/Km (M-1s-1) Reference
UGT8 Catharanthus roseus 7-Deoxyloganetic acid 0.088 ± 0.022 0.130 ± 0.015 1523.3 ± 222.7 nih.gov
UGT85A24 Gardenia jasminoides 7-Deoxyloganetin 0.038 ± 0.005 0.040 ± 0.001 1050 researchgate.net
UGT85A24 Gardenia jasminoides Genipin 0.052 ± 0.007 0.050 ± 0.001 960 researchgate.net

UDP-Glycosyltransferases (UGTs) Catalyzing Deoxyloganin Pathway Steps

Genetic and Molecular Regulation of Enzyme Expression and Activity in Deoxyloganin Biosynthesis

The biosynthesis of deoxyloganin and related iridoids is a tightly regulated process, controlled at multiple levels, including gene expression, enzyme activity, and subcellular compartmentalization. scispace.comresearchgate.net

The expression of biosynthetic genes is often regulated at the transcriptional level and is influenced by developmental cues and environmental signals. ontosight.airesearchgate.net For instance, in Catharanthus roseus, the genes for the monoterpenoid indole alkaloid (MIA) pathway, including those downstream of deoxyloganin, are differentially expressed in specific cell types and at particular developmental stages. scispace.comresearchgate.net The expression of 7-deoxyloganic acid hydroxylase (CYP72A224) is highest in young, actively growing aerial parts and can be induced by the plant hormone jasmonic acid. uniprot.org Similarly, the transcript levels for 7-deoxyloganetic acid synthase (7DLS) are highest in the leaves of Valeriana jatamansi. notulaebotanicae.ro

Molecular techniques such as virus-induced gene silencing (VIGS) have been instrumental in confirming the in vivo function of these genes. Silencing of UGT8 and 7DLS in C. roseus led to a significant reduction in secologanin and MIA accumulation, confirming their essential roles in the pathway. nih.govnih.gov

Transcriptional Regulation in Response to Environmental Stimuli

The expression of genes involved in deoxyloganin metabolism is highly responsive to various environmental factors. These stimuli can act as signals that trigger a cascade of transcriptional changes, ultimately leading to an altered profile of secondary metabolites, including deoxyloganin.

Light intensity has been identified as a key environmental factor influencing iridoid biosynthesis. In Gentiana macrophylla, changes in light intensity affect the rate of photosynthesis, which in turn impacts primary and secondary metabolic pathways. bohrium.com Transcriptome analysis revealed that low light conditions led to decreased production of loganic acid, a downstream product of deoxyloganin, while high light conditions had the opposite effect. bohrium.com This regulation is mediated by key transcription factors, such as GmMYB5 and GmbHLH20, which are responsive to light signals and control the expression of enzyme-encoding genes in the iridoid pathway. bohrium.com

Another significant environmental stimulus is temperature. Studies on Scrophularia ningpoensis have shown that mild warm temperatures can lead to the metabolic accumulation of iridoids. oup.com This response is linked to epigenetic modifications, specifically temperature-dependent histone methylation, which regulates the expression of genes in the iridoid biosynthesis pathway. oup.com The histone methyltransferase SnSDG8 has been identified as a key regulator in this process, highlighting the intricate interplay between environmental temperature, epigenetic marks, and the transcriptional control of deoxyloganin metabolism. oup.com

Furthermore, the application of plant hormones and related signaling molecules can induce transcriptional changes in the deoxyloganin pathway. For instance, jasmonic acid (MeJA) is a well-known elicitor of secondary metabolite production in many plant species. uniprot.orgnih.gov In Catharanthus roseus, MeJA treatment has been shown to induce the expression of genes encoding enzymes involved in the biosynthesis of monoterpenoid indole alkaloids (MIAs), for which deoxyloganin is a precursor. uniprot.orguwo.ca Similarly, abscisic acid (ABA) has been found to stimulate the biosynthesis of various secondary metabolites, including terpenoids, by altering their metabolic pathways. researchgate.net These hormonal signals are perceived by the plant, leading to the activation of specific transcription factors that, in turn, upregulate the expression of biosynthetic genes. pressbooks.pubgoogle.com

The availability of nutrients in the soil also plays a role in regulating iridoid biosynthesis at the transcriptional level. In Phlomoides rotata, a positive correlation has been observed between certain soil nutrients and the accumulation of specific iridoids. researchgate.net For example, alkaline nitrogen and exchangeable calcium were positively correlated with geniposide (B1671433) levels, while available potassium and phosphorus were linked to shanzhiside (B600711) and shanzhiside methyl ester content, respectively. researchgate.net This suggests that nutrient availability can influence the expression of genes involved in the later stages of the iridoid pathway, potentially impacting the metabolic fate of deoxyloganin.

Table 1: Influence of Environmental Stimuli on Transcriptional Regulation of Deoxyloganin and Related Iridoid Biosynthesis

Environmental StimulusPlant SpeciesKey FindingsAffected Genes/EnzymesReference(s)
Light IntensityGentiana macrophyllaHigh light increased loganic acid production; low light decreased it.GmMYB5, GmbHLH20 transcription factors bohrium.com
TemperatureScrophularia ningpoensisMild warm temperatures increased iridoid accumulation.Histone methyltransferase SnSDG8 oup.com
Jasmonic Acid (MeJA)Catharanthus roseusInduced expression of genes for monoterpenoid indole alkaloid biosynthesis.7-deoxyloganic acid hydroxylase (7DLH) uniprot.org
Abscisic Acid (ABA)Artemisia argyiStimulated biosynthesis of multiple secondary metabolites including terpenoids.Genes in terpenoid biosynthesis pathway researchgate.net
Soil NutrientsPhlomoides rotataPositive correlation between specific nutrients and iridoid accumulation.Genes involved in late-stage iridoid biosynthesis researchgate.net

Developmental Stage Influences on Enzyme Activity and Metabolite Accumulation

The biosynthesis of deoxyloganin and its derivatives is not static throughout the life of a plant but is instead dynamically regulated according to the developmental stage. This regulation is evident in the differential expression of biosynthetic genes and the subsequent accumulation of metabolites in various organs and at different growth phases.

In Catharanthus roseus, the expression of 7-deoxyloganic acid hydroxylase (7DLH), an enzyme that acts on a precursor to deoxyloganin, is highest in young, actively growing aerial organs like leaves, flower buds, and stems. uniprot.org Its expression diminishes as the leaves age. uniprot.org This developmental pattern suggests a high rate of iridoid biosynthesis during the early stages of organ development, which is consistent with the role of these compounds in plant defense against herbivores and pathogens when young tissues are most vulnerable.

Similarly, studies in Gentiana macrophylla have revealed that the expression of key genes in the iridoid pathway, such as 7-DLH and secologanin synthase (SLS), is highest in the flowers. mdpi.com This indicates that flowers are a primary site for iridoid biosynthesis in this species. mdpi.com The accumulation of iridoids in reproductive organs could serve to protect them from predation, ensuring reproductive success.

The spatial distribution of enzyme activity within plant tissues also highlights developmental regulation. In Catharanthus roseus, the early steps of the iridoid pathway, leading to the formation of 7-deoxyloganic acid, occur in the internal phloem-associated parenchyma (IPAP) cells of the leaves. nih.govresearchgate.net However, the final steps of secologanin biosynthesis, a key downstream product of deoxyloganin, take place in the leaf epidermis. researchgate.netnih.gov This spatial separation of biosynthetic steps implies a complex system of transport and regulation that is tightly coordinated with leaf development.

Furthermore, transcriptome analysis across nine different tissues of Lonicera japonica at various developmental stages showed that unigenes associated with key metabolic pathways, including terpenoid biosynthesis, were highly expressed in the young leaf and shoot apex. d-nb.info This provides further evidence for the heightened production of deoxyloganin precursors and related compounds in young, developing tissues.

Table 2: Developmental Regulation of Deoxyloganin and Related Iridoid Biosynthesis

Plant SpeciesDevelopmental Stage/TissueKey FindingsAffected Genes/EnzymesReference(s)
Catharanthus roseusYoung leaves, flower buds, stemsHigh expression of 7DLH in young aerial organs, fading with age.7-deoxyloganic acid hydroxylase (7DLH) uniprot.org
Gentiana macrophyllaFlowersHighest expression of 7-DLH and SLS in flowers.7-deoxyloganic acid hydroxylase (7-DLH), Secologanin synthase (SLS) mdpi.com
Catharanthus roseusLeaf tissuesEarly pathway steps in IPAP cells, later steps in the epidermis.Geraniol 10-hydroxylase (G10H), Secologanin synthase (SLS) nih.govresearchgate.net
Lonicera japonicaYoung leaf and shoot apexHigh expression of unigenes for terpenoid biosynthesis.Genes in terpenoid backbone biosynthesis d-nb.info

Occurrence and Distribution of Deoxyloganin in Planta

Identification in Specific Plant Taxa

Lonicera japonica

Deoxyloganin is a precursor in the biosynthesis of other important compounds in Lonicera japonica, commonly known as Japanese honeysuckle. Research has shown that cell suspension cultures of Lonicera japonica contain 7-deoxyloganin 7-hydroxylase, an enzyme that converts this compound into loganin (B1675030). nih.gov This enzymatic activity is dependent on NADPH and molecular oxygen and is mediated by cytochrome P450. nih.gov While the cell cultures themselves may not produce iridoid or secoiridoid glycosides, they possess the capability to transform deoxyloganin. nih.govfrontiersin.org The enzyme exhibits specificity for this compound, with Km values of 170 µM for this compound and 18 µM for NADPH. nih.gov

Gardenia jasminoides

In Gardenia jasminoides, or Cape Jasmine, deoxyloganin plays a role in the formation of other iridoids. The enzyme 7-deoxyloganetin (B1248800) glucosyltransferase, which converts 7-deoxyloganetin to deoxyloganin, has been isolated from this plant. genome.jpenzyme-database.org This enzyme is also capable of acting on genipin. genome.jpenzyme-database.org The biosynthesis of geniposide (B1671433), a major iridoid in Gardenia jasminoides, involves the glucosylation of 7-deoxyloganetic acid occurring after methylation. nih.gov A study on the crosslinking mechanism of aglycone geniposidic acid (aGSA) from Gardenia jasminoides fruits with collagenous tissues involved a reaction with the olefinic carbon atom at C-2 of deoxyloganin aglycone. nih.gov

Catharanthus roseus

Catharanthus roseus, the Madagascar periwinkle, is a well-known source of various secondary metabolites, including deoxyloganin. researchgate.net The biosynthesis of alkaloids in this plant involves several monoterpenoid glucosides, with deoxyloganin being one of them. researchgate.net Research has demonstrated the presence of enzyme activities in microsomes from C. roseus cell cultures that convert this compound to loganin (deoxyloganin 7-hydroxylase) and subsequently loganin to secologanin (B1681713). capes.gov.brnih.gov Furthermore, the enzyme 7-deoxyloganetin glucosyltransferase, responsible for producing deoxyloganin from 7-deoxyloganetin, has been isolated from Catharanthus roseus. genome.jpenzyme-database.org The enzyme 7-deoxyloganate 7-hydroxylase, a cytochrome P-450 enzyme involved in the biosynthesis of monoterpenoid indole (B1671886) alkaloids, has also been characterized from this plant. qmul.ac.ukkegg.jp

Verbena officinalis

Deoxyloganin has been reported to be present in Verbena officinalis, commonly known as common vervain. nih.gov Investigations into the biosynthesis of cornin (verbenalin) in this plant have shown the incorporation of deoxyloganin. lookchem.com

Strychnos nux-vomica

The poison nut tree, Strychnos nux-vomica, contains deoxyloganin in its fruit. researchgate.netjbclinpharm.orgphytojournal.com Along with other iridoids like loganin, loganic acid, ketologanin, and secologanin, deoxyloganin is one of the phytochemicals identified in the fruit pulp. jbclinpharm.orgphytojournal.comresearchgate.net

Menyanthes trifoliata

Deoxyloganin has been identified in Menyanthes trifoliata, also known as bogbean or buckbean. wildflowerfinder.org.uk It is present alongside other iridoid glycosides such as loganin. wildflowerfinder.org.uk

Research Findings on Deoxyloganin Occurrence

Plant SpeciesPart(s) Where FoundKey Research Findings
Lonicera japonica Cell Suspension CulturesContains this compound 7-hydroxylase, which converts deoxyloganin to loganin. nih.govnih.govfrontiersin.org
Gardenia jasminoides Fruits, Cell CulturesContains 7-deoxyloganetin glucosyltransferase, involved in the biosynthesis of deoxyloganin. genome.jpenzyme-database.orgnih.govnih.gov
Catharanthus roseus GeneralContains enzymes for the conversion of this compound to loganin and is a source of deoxyloganin. genome.jpenzyme-database.orgresearchgate.netcapes.gov.brnih.govqmul.ac.ukkegg.jp
Verbena officinalis GeneralDeoxyloganin is incorporated during the biosynthesis of cornin. nih.govlookchem.com
Strychnos nux-vomica FruitIdentified as one of the iridoids present in the fruit pulp. nih.govresearchgate.netjbclinpharm.orgphytojournal.comresearchgate.netknapsackfamily.com
Menyanthes trifoliata GeneralContains deoxyloganin along with other iridoid glycosides. wildflowerfinder.org.uk

Accumulation Patterns in Different Plant Tissues and Organs

The concentration of deoxyloganin and its derivatives varies significantly among different tissues and organs within a single plant. This differential accumulation is a result of the spatial organization of biosynthetic pathways, where specific enzymes and genes are expressed in distinct cell types and tissues.

In Catharanthus roseus, the biosynthesis of secoiridoids is highly compartmentalized. Early steps of the pathway are localized to internal phloem-associated parenchyma cells, while later stages, including the formation of secologanin from precursors like deoxyloganin, occur in the leaf epidermis. oup.com Gene expression studies have shown that transcripts for enzymes involved in this pathway are present in leaves, roots, and stems, with lower levels detected in flowers, indicating a varied biosynthetic activity across the plant. oup.com

Research on Lonicera japonica indicates a clear pattern of iridoid glycoside distribution. The highest concentrations of these compounds are typically found in the flowers, with moderate levels in the leaves, and the lowest amounts in the stems. maxapress.com This suggests that flowers are a primary site of accumulation. While specific data for deoxyloganin is limited, the quantification of related secoiridoid glycosides in the flower buds of L. japonica illustrates this principle of differential accumulation. frontiersin.org

In Verbena officinalis, iridoid glycosides such as verbenalin (B192655) and hastatoside (B1163306) are known to accumulate in the aerial parts of the plant. researchgate.netuj.edu.pl

The following table presents data on the accumulation of major iridoid glycosides, which are biosynthetically related to deoxyloganin, in the flower buds of wild versus cultivated Lonicera japonica. This data serves as an illustrative example of how the concentration of these compounds can vary.

Table 1: Accumulation of Major Iridoid Glycosides in Flower Buds of Wild and Cultivated Lonicera japonica

Compound Plant Type Concentration (mg/g dry weight)
Secoxyloganin Wild 10.65 ± 11.62
Cultivated 5.16 ± 1.88
Secologanic Acid Wild 16.58 ± 7.24
Cultivated 15.10 ± 3.06
Sweroside Wild 1.20 ± 0.20
Cultivated 1.29 ± 0.13

Data sourced from a comparative study on wild and cultivated honeysuckle plants. frontiersin.org

This differential accumulation within various plant organs reflects a sophisticated biological strategy, potentially linked to chemical defense mechanisms where higher concentrations of these compounds are allocated to the most vulnerable or reproductively important parts, such as flowers. maxapress.com

Biological Significance of Deoxyloganin in Plant Systems

Role as a Metabolic Branch Point in Plant Secondary Metabolism

Deoxyloganin serves as a critical intermediate and metabolic branch point in the biosynthesis of iridoids and secoiridoids, which are precursors to complex monoterpenoid indole (B1671886) alkaloids (MIAs). ontosight.airesearchgate.net The synthesis of secondary metabolites is a complex process, often involving recruitment from primary metabolic pathways and strict spatial and temporal control to produce a diverse chemical arsenal. nih.govnih.gov Deoxyloganin's position is central to this diversification.

The biosynthesis of iridoids originates from geranyl diphosphate (B83284). researchgate.net Through a series of enzymatic reactions including hydroxylation, oxidation, and cyclization, the iridoid scaffold is formed, leading to intermediates like 7-deoxyloganetic acid. researchgate.netnih.gov In one pathway, 7-deoxyloganetic acid is glucosylated to form 7-deoxyloganic acid. nih.gov However, an alternative pathway involves the formation of 7-deoxyloganetin (B1248800), which is then glucosylated by 7-deoxyloganetin glucosyltransferase to produce deoxyloganin. genome.jp

Once formed, deoxyloganin stands at a crucial metabolic fork. The key enzymatic step acting on deoxyloganin is its hydroxylation at the 7-position by the enzyme 7-deoxyloganin 7-hydroxylase (DL7H). ontosight.ainih.gov This reaction, which requires NADPH and molecular oxygen, converts deoxyloganin into loganin (B1675030). nih.govwikipedia.org DL7H is a cytochrome P450-dependent monooxygenase, a class of enzymes known for their role in generating metabolic diversity. ontosight.ainih.gov The activity of DL7H has been identified in microsomal preparations from cell cultures of plants like Lonicera japonica (Japanese honeysuckle). nih.gov

Loganin is then further metabolized to secologanin (B1681713), a reaction catalyzed by secologanin synthase (SLS), another cytochrome P450 enzyme. ontosight.ainih.gov Secologanin is a vital precursor that combines with tryptamine (B22526) to form strictosidine (B192452), the universal precursor for the biosynthesis of thousands of structurally diverse and pharmacologically important MIAs, including vinca (B1221190) alkaloids in Catharanthus roseus (Madagascar periwinkle). nih.govnih.gov The conversion of deoxyloganin to loganin is therefore a pivotal control point that channels metabolic flow towards the production of these complex alkaloids. ontosight.ai Research has shown that the enzymes responsible for these later steps are often localized in specific cell types, such as the leaf epidermis, suggesting a highly regulated and compartmentalized pathway. nih.govnih.gov

Table 1: Key Enzymes in the Deoxyloganin Metabolic Pathway

Enzyme EC Number Substrate(s) Product(s) Plant Species Example
7-deoxyloganetin glucosyltransferase 2.4.1.324 7-deoxyloganetin, UDP-glucose Deoxyloganin, UDP Catharanthus roseus, Gardenia jasminoides genome.jp
This compound 7-hydroxylase (DL7H) 1.14.13.74 This compound, NADPH, O₂ Loganin, NADP⁺, H₂O Lonicera japonica, Catharanthus roseus nih.govwikipedia.orgnih.gov
Secologanin Synthase (SLS) 1.3.3.9 Loganin, NADPH, O₂ Secologanin, NADP⁺, H₂O Catharanthus roseus nih.gov

Contribution to Plant Defense Mechanisms and Herbivore Interactions

Plants, being sessile organisms, have evolved a sophisticated defense system that relies heavily on the production of specialized chemical compounds known as secondary metabolites. walshmedicalmedia.comscitechnol.com These phytochemicals can act as toxins, feeding deterrents, or repellents against a wide range of herbivores and pathogens. walshmedicalmedia.comscitechnol.comfrontiersin.org Deoxyloganin, as a precursor to a large class of iridoids and their derivatives, plays a fundamental role in these defense strategies. ontosight.airesearchgate.net

The primary defensive role of these compounds often stems from their nature as iridoid glycosides. researchgate.net In their glycosylated form (like deoxyloganin and loganin), they are relatively stable and non-toxic to the plant itself. However, when an herbivore ingests the plant tissue, β-glucosidases present in the insect's gut cleave the glucose molecule. researchgate.net This activation step releases the unstable and highly reactive aglycone, which can then exert toxic or anti-feedant effects on the herbivore. researchgate.netcore.ac.uk This mechanism acts as a deterrent to unspecialized insect herbivores. researchgate.net

The production of these defensive compounds is often inducible, meaning their synthesis is triggered or increased in response to herbivore attack. nih.govtechscience.com This response is mediated by complex signaling pathways within the plant, often involving hormones like jasmonic acid. techscience.commdpi.com The presence and concentration of iridoids derived from deoxyloganin can therefore significantly influence plant-herbivore interactions, shaping the community of insects that feed on a particular plant. researchgate.netscielo.org.mx For example, studies in Datura stramonium have shown a negative correlation between the concentration of defensive alkaloids (downstream products of iridoid metabolism) and leaf damage from generalist herbivores. scielo.org.mx

Ecological Implications of Deoxyloganin Production

The synthesis of deoxyloganin and its subsequent conversion into a diverse suite of secondary metabolites has broad ecological consequences beyond direct defense. walshmedicalmedia.com The chemical profile of a plant, dictated by these metabolic pathways, is a key factor in its interactions with both biotic and abiotic environments. frontiersin.orgresearchgate.netnih.gov

The constant chemical warfare between plants and herbivores drives co-evolutionary dynamics. scielo.org.mx While the iridoids derived from deoxyloganin deter generalist herbivores, some specialist herbivores have evolved mechanisms to tolerate or even sequester these compounds for their own defense against predators. This creates complex food webs and specialized ecological niches.

Furthermore, the production of these metabolites represents a significant allocation of the plant's resources (carbon, nitrogen, and energy). nih.govmdpi.com Plants must balance the metabolic cost of producing these defensive compounds against the demands of growth and reproduction. techscience.commdpi.com This trade-off is fundamental to plant life history strategies and influences how a plant performs in a given ecosystem. The expression of genes involved in these pathways is often tightly regulated by developmental stage and environmental cues, ensuring that defenses are produced when and where they are most needed. ontosight.ainih.govnih.gov

Chemical Synthesis and Derivatization Research of Deoxyloganin

Total Chemical Synthesis Approaches for (-)-7-Deoxyloganin

The total synthesis of naturally occurring (-)-7-deoxyloganin has been a subject of significant research, aiming to provide access to this important biosynthetic precursor and to develop new synthetic methodologies. An early total synthesis was accomplished, setting a benchmark for subsequent approaches. acs.org More recent strategies have focused on improving efficiency and stereocontrol.

Table 1: Key Features of Total Synthesis Approaches for (-)-7-Deoxyloganin
ApproachKey ReactionStarting MaterialReported Number of StepsReference
First Generation NHC-Catalyzed RearrangementN-heterocyclic carbene (NHC) catalyzed rearrangement of α,β-unsaturated enol ester(-)-Citronellal18 acs.org
Concise Formal Synthesis via NHC-Catalyzed RearrangementN-heterocyclic carbene (NHC) catalyzed rearrangement(-)-Citronellal10 (formal) rsc.orgresearchgate.net

Enzymatic and Chemoenzymatic Synthesis Strategies

Enzymatic and chemoenzymatic approaches offer powerful alternatives to purely chemical syntheses, often providing high selectivity and milder reaction conditions. mdpi.com In the context of deoxyloganin, enzymes play a central role in its natural biosynthesis. 7-Deoxyloganin is a biosynthetic precursor to loganin (B1675030), and this conversion is catalyzed by the enzyme this compound 7-hydroxylase, a cytochrome P450-dependent monooxygenase. abmole.com

While the direct enzymatic synthesis of deoxyloganin from simple precursors is a complex challenge, chemoenzymatic strategies that combine chemical and enzymatic steps are being explored. mit.edu For instance, enzymes can be used to create key chiral building blocks or to perform selective transformations on synthetic intermediates. nih.govrsc.org The field of chemoenzymatic synthesis is rapidly advancing, with techniques like dynamic kinetic resolution enabling the efficient production of enantiomerically pure compounds. mdpi.com The integration of biocatalysis with traditional chemical processes holds significant promise for the future synthesis of complex natural products like deoxyloganin and its analogues. mdpi.comnih.govsynbiobeta.com

Preparation and Investigation of Deoxyloganin Analogues and Semi-synthetic Derivatives for Research Purposes

The synthesis of analogues and semi-synthetic derivatives of deoxyloganin is crucial for various research purposes, including structure-activity relationship (SAR) studies and the development of novel therapeutic agents. researchgate.netnih.gov By modifying the core structure of deoxyloganin, researchers can investigate the chemical features essential for its biological activity and potentially enhance its properties. mdpi.com

Semi-synthetic approaches often start with a readily available natural product, which is then chemically modified. For example, derivatives of the related iridoid theveside (B1263606) have been prepared and evaluated for their biological activities. researchgate.netacs.org The synthesis of these derivatives can involve reactions such as esterification, conjugation with other molecules, or modification of the glycosidic bond. mdpi.com The resulting analogues can be used as probes to study biological pathways or as starting points for the development of new drugs. nih.gov The creation of libraries of these compounds allows for systematic screening and the identification of candidates with improved or novel activities. mykhailiukchem.org For instance, semi-synthetic derivatives of other natural products like maslinic acid and podophyllotoxin (B1678966) have been synthesized to improve their therapeutic profiles. nih.govmdpi.com

Table 2: Mentioned Compounds
Compound Name
(-)-7-Deoxyloganin
(-)-Citronellal
Loganin
Theveside
Maslinic acid
Podophyllotoxin

Analytical Methodologies for Deoxyloganin Research

Extraction and Isolation Techniques for Deoxyloganin

The initial and most critical step in deoxyloganin research is its efficient extraction and isolation from plant matrices. nih.gov This process involves separating the target compound from a complex mixture of other phytochemicals. nih.gov

Advanced Solvent-Based Extraction Methods

The choice of solvent is paramount for the successful extraction of deoxyloganin. Polar solvents like methanol (B129727), ethanol, or ethyl acetate (B1210297) are typically employed to extract hydrophilic compounds. nih.gov For more lipophilic compounds, dichloromethane (B109758) or a 1:1 mixture of dichloromethane and methanol may be used. nih.gov The selection of the extraction method itself is also critical, with various techniques offering different advantages in terms of efficiency, solvent consumption, and preservation of the compound's integrity. nih.govphytojournal.com

Commonly used methods include:

Maceration, Percolation, and Soxhlet Extraction: These are classical methods that involve soaking the plant material in a solvent to dissolve the target compounds. phytojournal.comfrontiersin.orgslideshare.net Soxhlet extraction, a continuous process, is efficient but the heat involved can potentially degrade thermolabile compounds. phytojournal.comfrontiersin.org

Accelerated Solvent Extraction (ASE): This modern technique utilizes elevated temperatures and pressures to achieve rapid and efficient extractions with reduced solvent volume. frontiersin.orgthermofisher.com

Ultrasound-Assisted Extraction (UAE): This method uses ultrasonic waves to create cavitation, disrupting cell walls and enhancing solvent penetration, which can reduce extraction time. frontiersin.org

Microwave-Assisted Extraction (MAE): MAE employs microwave energy to heat the solvent and plant matrix, accelerating the extraction process. organomation.com

The table below summarizes key aspects of these extraction methods.

Extraction MethodPrincipleAdvantagesDisadvantages
Maceration/Percolation Soaking plant material in a solvent at room temperature. phytojournal.comSimple, requires minimal equipment.Time-consuming, may result in incomplete extraction. phytojournal.com
Soxhlet Extraction Continuous extraction with a cycling solvent under reflux. phytojournal.comdergipark.org.trEfficient use of solvent. frontiersin.orgCan degrade heat-sensitive compounds. frontiersin.orgdergipark.org.tr
Accelerated Solvent Extraction (ASE) Use of high temperature and pressure to increase extraction efficiency. thermofisher.comFast, reduced solvent consumption. frontiersin.orgRequires specialized equipment.
Ultrasound-Assisted Extraction (UAE) Application of high-frequency sound waves to enhance extraction. frontiersin.orgReduced extraction time, improved yield. frontiersin.orgCan generate heat, potentially affecting thermolabile compounds. frontiersin.org
Microwave-Assisted Extraction (MAE) Use of microwave energy to heat the solvent and sample matrix. organomation.comRapid, efficient. organomation.comPotential for localized overheating.

Chromatographic Isolation Procedures

Following extraction, chromatographic techniques are indispensable for the purification of deoxyloganin from the crude extract. nih.gov These methods separate compounds based on their differential partitioning between a stationary phase and a mobile phase. edubirdie.com

Key chromatographic methods include:

Column Chromatography (CC): A widely used technique for preparative scale purification where the extract is passed through a column packed with a solid adsorbent (stationary phase), and components are separated by elution with a solvent (mobile phase) of increasing polarity. edubirdie.comijariit.comjppres.com

Thin Layer Chromatography (TLC): Primarily used for monitoring the progress of separation and identifying fractions containing the target compound. edubirdie.comjppres.com

High-Performance Liquid Chromatography (HPLC): A high-resolution technique used for the final purification and quantification of deoxyloganin. nih.govexplorationpub.com It offers speed and efficiency in separating complex mixtures. explorationpub.com

Protein Purification Methods for Deoxyloganin-related Enzymes (e.g., Three-Phase Partitioning)

Investigating the biosynthesis of deoxyloganin necessitates the purification of the enzymes involved in its formation. Various protein purification techniques are employed to isolate these enzymes from the complex cellular milieu. bio-rad.comtechnologynetworks.com

Common methods for protein purification include:

Precipitation: Techniques like ammonium (B1175870) sulfate (B86663) precipitation are often used as an initial step to concentrate the protein of interest from a crude lysate. cellculturecompany.com

Centrifugation: Differential centrifugation is used to separate cellular components based on their size and density, which is an early step in isolating soluble enzymes. uvm.edu

Chromatography: Several chromatographic methods are central to protein purification:

Affinity Chromatography: A highly specific method where the enzyme is captured by a ligand immobilized on the chromatography resin. bio-rad.comcellculturecompany.comuvm.edu

Ion Exchange Chromatography: Separates proteins based on their net charge. cellculturecompany.com

Size Exclusion Chromatography (Gel Filtration): Separates proteins based on their molecular size. cellculturecompany.comijrpr.com

While not explicitly detailed for deoxyloganin enzymes in the provided context, Three-Phase Partitioning (TPP) is an emerging technique that could be applicable. TPP utilizes the addition of t-butanol and ammonium sulfate to a crude aqueous extract, resulting in the precipitation of proteins at the interface between the upper t-butanol phase and the lower aqueous phase. This method can be effective for the purification of various enzymes.

Advanced Spectroscopic Characterization

Once isolated, deoxyloganin is subjected to advanced spectroscopic techniques to confirm its structure and study its properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 2H NMR for Biosynthetic Tracer Studies)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive tool for elucidating the molecular structure of organic compounds like deoxyloganin. wikipedia.orgsigmaaldrich.commdpi.com It provides detailed information about the chemical environment of individual atoms within the molecule. wikipedia.org Both ¹H and ¹³C NMR are routinely used for structural confirmation. snu.ac.krescholarship.org

A particularly insightful application of NMR in deoxyloganin research is the use of deuterium (B1214612) (²H) NMR for biosynthetic tracer studies. lookchem.comrsc.orgescholarship.org In these experiments, isotopically labeled precursors are fed to the plant or organism producing deoxyloganin. lookchem.com The incorporation of the label into the final product can be tracked by ²H NMR, providing direct evidence for the biosynthetic pathway. lookchem.comrsc.org For instance, studies have used ²H NMR to demonstrate the efficient incorporation of selectively labeled 8-epi-deoxyloganin into other iridoids like lamiide (B150082) and ipolamiide. lookchem.comrsc.org

High-Resolution Mass Spectrometry (MS) Techniques (e.g., LC-MS, Q-TOF LC-MS, GC-MS, UHPLC-QToF MS)

High-Resolution Mass Spectrometry (HRMS) is a highly sensitive and accurate technique used to determine the elemental composition and molecular weight of compounds. msesupplies.commeasurlabs.cominnovareacademics.in It is a cornerstone of modern analytical chemistry for identifying and quantifying trace amounts of substances in complex mixtures. msesupplies.comchromatographyonline.com

Various hyphenated MS techniques are employed in deoxyloganin research:

Liquid Chromatography-Mass Spectrometry (LC-MS): This technique couples the separation power of HPLC with the detection capabilities of MS, allowing for the analysis of deoxyloganin in complex extracts. mit.eduemerypharma.comeag.com It is widely used for both qualitative and quantitative analysis.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is suitable for the analysis of volatile and semi-volatile compounds. mdpi.comfilab.fr While deoxyloganin itself is not highly volatile, derivatization can make it amenable to GC-MS analysis. A predicted GC-MS spectrum for deoxyloganin is available in the Human Metabolome Database. hmdb.ca

Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometry: Often coupled with LC (LC-QTOF-MS), this technique provides high mass accuracy and resolution, enabling the confident identification of compounds based on their exact mass and fragmentation patterns. mdpi.com

Ultra-High-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-QToF-MS): This advanced technique combines the enhanced separation speed and resolution of UHPLC with the high accuracy of QTOF-MS. frontiersin.orgresearchgate.netrsc.orgrsc.org It is a powerful tool for the comprehensive profiling of metabolites, including deoxyloganin and its derivatives, in plant extracts. mdpi.comresearchgate.netrsc.org

The table below outlines the applications of these mass spectrometry techniques in the analysis of deoxyloganin and related compounds.

TechniquePrincipleApplication in Deoxyloganin Research
LC-MS Separates compounds by liquid chromatography and detects them by mass spectrometry. emerypharma.comIdentification and quantification of deoxyloganin in plant extracts. mit.edu
GC-MS Separates volatile compounds by gas chromatography and detects them by mass spectrometry. filab.frAnalysis of derivatized deoxyloganin; a predicted spectrum exists. hmdb.ca
LC-QTOF-MS Combines liquid chromatography with high-resolution time-of-flight mass spectrometry. mdpi.comAccurate mass determination and structural elucidation of deoxyloganin and its metabolites. mdpi.com
UHPLC-QToF-MS Utilizes ultra-high-performance liquid chromatography for superior separation coupled with QTOF-MS. researchgate.netRapid and sensitive profiling of phytochemicals, including deoxyloganin aglycone. frontiersin.orgrsc.org

Chromatographic Separation and Quantification

Chromatographic techniques are fundamental in the isolation, identification, and quantification of deoxyloganin from various biological matrices. These methods separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase. shimadzu.comwikipedia.org The choice of technique depends on the analyte's properties and the complexity of the sample.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of iridoid glycosides like deoxyloganin. nih.gov It is used to separate, identify, and quantify components within a liquid sample. shimadzu.com The system utilizes a pump to pass a pressurized liquid solvent (mobile phase) containing the sample mixture through a column filled with a solid adsorbent material (stationary phase). wikipedia.org Each component in the sample interacts with the stationary phase at a different rate, leading to separation. ebsco.com

The separation process is influenced by the chemical properties of the analytes, the composition of the mobile phase, and the nature of the stationary phase. nih.gov For polar compounds like deoxyloganin, reversed-phase HPLC is commonly employed, where the stationary phase is non-polar (e.g., C18) and the mobile phase is a polar solvent mixture, such as water, acetonitrile (B52724), or methanol. wikipedia.orgejgm.co.uk As the mobile phase moves through the column, compounds with lower polarity elute faster, while more polar compounds are retained longer. wikipedia.org A detector, often a UV-Vis or photodiode array (PDA) detector, measures the absorbance of the eluting components, allowing for their quantification. shimadzu.comejgm.co.uk

Table 1: Typical HPLC System Components and Parameters

Component Description Relevance to Deoxyloganin Analysis
Solvent Delivery System (Pump) Propels the mobile phase through the system at a constant flow rate and high pressure. shimadzu.com Ensures reproducible retention times for accurate identification and quantification.
Injector Introduces a precise volume of the sample into the mobile phase stream. shimadzu.com Allows for the accurate and repeatable application of the sample onto the column.
Column A tube packed with the stationary phase material (e.g., silica (B1680970) particles bonded with C18). wikipedia.org The site of separation. The choice of column chemistry is critical for resolving deoxyloganin from other related compounds.
Mobile Phase A solvent or solvent mixture that carries the sample through the column. shimadzu.com A gradient of polar solvents like water and acetonitrile is often used to achieve optimal separation of iridoid glycosides. ejgm.co.uk
Detector Senses the separated components as they elute from the column and generates an electrical signal. shimadzu.com UV detectors are common, as the chromophores in deoxyloganin allow for detection at specific wavelengths (e.g., ~240 nm).

| Data Acquisition System | Converts the detector signal into a chromatogram, which plots signal intensity versus time. shimadzu.com | Allows for the identification (by retention time) and quantification (by peak area) of deoxyloganin. |

Gas Chromatography (GC)

Gas Chromatography (GC) is an analytical technique used to separate and analyze volatile substances. libretexts.org The method relies on a carrier gas (mobile phase) to move a vaporized sample through a column containing a stationary phase. shimadzu.comphenomenex.com Separation occurs based on the differential partitioning of compounds between the gaseous mobile phase and the stationary phase, which is typically a liquid or polymer coated on an inert solid support or the column wall. teledynelabs.com

Deoxyloganin, being a non-volatile glycoside, is not directly suitable for GC analysis. shimadzu.com To be analyzed by GC, it must first undergo a chemical modification process known as derivatization. This process converts non-volatile polar functional groups (like the hydroxyl groups of the glucose moiety) into more volatile and thermally stable non-polar groups. Silylation is a common derivatization technique for this purpose. Once derivatized, the compound can be vaporized in the heated injection port and separated on the GC column. Detection is often performed using a Flame Ionization Detector (FID) or by coupling the GC to a Mass Spectrometer (GC-MS) for enhanced identification. libretexts.org

Table 2: Principles of Gas Chromatography for Indirect Analysis

Principle/Component Description Relevance to Deoxyloganin Analysis
Sample Volatilization The sample is injected into a heated port where it is vaporized. shimadzu.com Requires prior derivatization to make deoxyloganin volatile and prevent thermal degradation.
Mobile Phase (Carrier Gas) An inert gas (e.g., helium, nitrogen) that transports the vaporized sample through the column. libretexts.org The flow rate of the carrier gas affects the speed and efficiency of the separation.
Separation Column A long, thin tube, either packed or capillary, containing the stationary phase. shimadzu.com Separation of the derivatized deoxyloganin occurs based on its boiling point and interaction with the stationary phase. teledynelabs.com

| Detector | Measures the components as they exit the column. shimadzu.com | GC-MS is particularly powerful, providing both retention time data and a mass spectrum for structural confirmation of the derivatized compound. libretexts.org |

Ultra-High Performance Liquid Chromatography (UHPLC)

Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement in liquid chromatography technology. phenomenex.com It operates on the same principles as HPLC but utilizes columns packed with much smaller particles (typically less than 2 µm) and systems capable of handling significantly higher pressures (up to 15,000 psi). phenomenex.comeag.com These features result in dramatically improved performance compared to conventional HPLC. nih.gov

The key advantages of UHPLC include higher resolution, greater sensitivity, and substantially faster analysis times. eag.comijsrtjournal.com The increased efficiency allows for better separation of complex mixtures, making it an ideal tool for metabolomic studies and the analysis of natural product extracts, where deoxyloganin may be one of many components. nih.govamericanpharmaceuticalreview.com The narrower peaks produced by UHPLC lead to increased peak height and a better signal-to-noise ratio, enhancing detection sensitivity. phenomenex.com

Table 3: Comparison of HPLC and UHPLC

Feature High-Performance Liquid Chromatography (HPLC) Ultra-High Performance Liquid Chromatography (UHPLC)
Stationary Phase Particle Size Typically 3–5 µm phenomenex.com < 2 µm eag.com
Operating Pressure Moderate (up to 6000 psi) phenomenex.com High (up to 15,000 psi) ijsrtjournal.com
Resolution Standard Higher phenomenex.com
Analysis Speed Slower Faster (up to 10x faster than HPLC) ijsrtjournal.com
Sensitivity Good Enhanced due to narrower peaks phenomenex.com

| Solvent Consumption | Higher | Lower |

Immunochemical and Biochemical Assays for Related Enzymes and Pathways

Beyond direct chromatographic measurement of deoxyloganin, researchers employ immunochemical and biochemical assays to investigate its formation and the regulation of its biosynthetic pathway.

Biochemical assays are crucial for characterizing the enzymes involved in the synthesis of deoxyloganin. Deoxyloganin is a key intermediate in the biosynthesis of loganin (B1675030) and subsequently secologanin (B1681713). medchemexpress.comnih.gov The conversion of 7-deoxyloganetic acid to deoxyloganin is catalyzed by a methyltransferase, while the hydroxylation of deoxyloganin to loganin is catalyzed by a cytochrome P450-dependent monooxygenase. medchemexpress.comnih.gov Enzyme assays are designed to measure the activity of these specific enzymes. This is typically done by incubating the enzyme with its substrate (e.g., deoxyloganin for 7-deoxyloganin 7-hydroxylase) and then quantifying the amount of product formed (e.g., loganin) over time, often using chromatographic methods like HPLC or UHPLC. biorxiv.orgmpg.de

Immunochemical assays, such as the enzyme-linked immunosorbent assay (ELISA), utilize the specific binding between an antibody and its target antigen to detect and quantify molecules. nih.gov While a direct immunoassay for deoxyloganin itself is not commonly described, this technique is highly valuable for quantifying the expression levels of the enzymes responsible for its biosynthesis. researchgate.net For example, antibodies can be developed to specifically recognize enzymes like the cytochrome P450s or UGTs involved in the pathway. nih.gov By measuring the concentration of these enzymes in plant tissues under different conditions, researchers can infer changes in the biosynthetic capacity for producing deoxyloganin and related iridoids. researchgate.net

Table 4: Assay Methodologies for Pathway Elucidation

Assay Type Principle Application in Deoxyloganin Research
Biochemical Enzyme Assay Measures the catalytic activity of a specific enzyme by quantifying the conversion of a substrate to a product. mpg.de Characterizing the function and kinetics of enzymes like this compound 7-hydroxylase and UGTs in the iridoid biosynthetic pathway. medchemexpress.comnih.gov
Immunochemical Assay (e.g., ELISA) Uses specific antibodies to detect and quantify a target molecule (antigen). nih.gov Quantifying the expression levels of key biosynthetic enzymes (e.g., cytochrome P450s) to understand the regulation of the deoxyloganin pathway. researchgate.net

| Gene Expression Analysis (e.g., qRT-PCR) | Measures the amount of specific messenger RNA (mRNA) to determine the level of gene activity. researchgate.net | Assessing the transcriptional regulation of genes encoding the enzymes responsible for deoxyloganin synthesis. nih.gov |

Advanced Research Directions in Deoxyloganin Chemistry and Plant Biology

Elucidation of Novel Enzymatic Steps and Regulatory Networks in Deoxyloganin Biosynthesis

The biosynthesis of deoxyloganin, a key intermediate in the formation of numerous bioactive iridoids and monoterpenoid indole (B1671886) alkaloids, is a complex process involving a series of enzymatic reactions. While the core pathway has been largely elucidated, ongoing research aims to uncover novel enzymatic steps and the intricate regulatory networks that govern its production in plants. The characterization of these enzymes and regulatory elements is fundamental for both understanding plant secondary metabolism and for developing biotechnological platforms for the production of valuable natural products. nih.govf1000research.com

Recent advances in transcriptomics and functional genomics have accelerated the discovery of new enzymes in plant natural product biosynthesis. nih.gov For instance, the identification of cytochrome P450 monooxygenases (CYPs) and dehydrogenases involved in the later steps of other terpenoid pathways provides a roadmap for identifying analogous enzymes in deoxyloganin biosynthesis. f1000research.com The elucidation of the first committed step in the biosynthesis of other specialized metabolites, such as betalains, highlights the potential for discovering previously uncharacterized enzymes, like specific hydroxylases, in the deoxyloganin pathway. nih.gov

Regulatory networks controlling the expression of biosynthetic genes are crucial for modulating the flux through the deoxyloganin pathway. These networks often involve transcription factors that respond to developmental cues and environmental stimuli. nih.gov In other systems, complex regulatory networks, including both positive and negative feedback loops, have been identified. mdpi.comresearchgate.net For example, in the synthesis of neurotoxins, alternative sigma factors and two-component systems play a key role in regulating toxin production. mdpi.comresearchgate.net Similar regulatory motifs, potentially involving transcription factors and signaling cascades, are hypothesized to control deoxyloganin biosynthesis. The identification of these regulatory elements is a key area of future research.

Research Area Key Objectives Potential Methodologies Significance
Novel Enzyme Discovery Identify and characterize unknown enzymes in the deoxyloganin pathway.Transcriptome analysis, gene silencing, recombinant protein expression and assays. nih.govFills gaps in the biosynthetic pathway, provides new tools for metabolic engineering.
Regulatory Network Mapping Elucidate the transcription factors and signaling pathways controlling pathway gene expression.Yeast one-hybrid assays, ChIP-sequencing, co-expression analysis.Enables manipulation of pathway flux for increased production of desired compounds.
Metabolic Channeling Investigate the spatial organization and potential protein-protein interactions of pathway enzymes.Bimolecular fluorescence complementation (BiFC), Förster resonance energy transfer (FRET).Understanding of metabolic efficiency and substrate specificity.

Structural Biology and Mechanistic Enzymology of Deoxyloganin Pathway Enzymes

A detailed understanding of the three-dimensional structures and catalytic mechanisms of enzymes in the deoxyloganin pathway is paramount for rational enzyme engineering and the development of novel biocatalysts. Structural biology techniques, primarily X-ray crystallography, provide atomic-level insights into enzyme architecture, active site geometry, and substrate binding. ox.ac.uknih.gov This information is invaluable for understanding the principles of substrate specificity and catalysis. nih.gov

The study of enzyme mechanisms, or mechanistic enzymology, complements structural data by elucidating the step-by-step chemical transformations that occur in the active site. researchgate.net Techniques such as site-directed mutagenesis, kinetic analysis, and computational modeling are employed to probe the roles of individual amino acid residues in catalysis. researchgate.net For example, the elucidation of the reaction mechanism for enzymes like strictosidine (B192452) synthase, which acts downstream of the iridoid pathway, has provided a detailed picture of how complex molecular rearrangements are catalyzed. nih.gov

By combining structural and mechanistic studies, researchers can gain a comprehensive understanding of how deoxyloganin pathway enzymes function. This knowledge can then be applied to engineer enzymes with improved properties, such as enhanced catalytic efficiency, altered substrate specificity, or increased stability. medt.com.es Such engineered enzymes would be valuable tools for the chemoenzymatic synthesis of deoxyloganin and its derivatives.

Enzyme Class Key Structural Features Catalytic Mechanism Highlights Relevance to Deoxyloganin Pathway
Cytochrome P450s Heme-containing active site, membrane association.Oxygen activation and insertion into C-H bonds.Hydroxylation and other oxidative steps in the pathway.
Dehydrogenases NAD(P)H binding domain, catalytic triad/dyad.Hydride transfer from or to the substrate.Redox reactions, such as the conversion of alcohols to aldehydes or ketones.
Synthases/Cyclases Often form multi-domain structures, substrate-binding pockets.Facilitate ring formation and condensation reactions.Formation of the iridoid cyclopentane (B165970) ring structure.

Systems Biology and Omics Approaches in Deoxyloganin Metabolism Research

Systems biology offers a holistic approach to studying the complex network of interactions that govern deoxyloganin metabolism. nih.govdbkgroup.org By integrating data from various "omics" technologies, including genomics, transcriptomics, proteomics, and metabolomics, researchers can construct comprehensive models of the metabolic pathways and regulatory networks involved. nih.govnih.gov

Transcriptomics provides a snapshot of all the genes being expressed in a particular tissue or at a specific developmental stage, allowing for the identification of candidate genes involved in deoxyloganin biosynthesis. mdpi.com Proteomics, the large-scale study of proteins, can identify the enzymes present and their post-translational modifications, which can regulate their activity. drugtargetreview.com Metabolomics, which analyzes the complete set of small-molecule metabolites, provides a direct readout of the metabolic state of the cell and can be used to track the flow of intermediates through the deoxyloganin pathway. nih.govnih.gov

The integration of these multi-omics datasets allows for the construction of metabolic models that can simulate and predict the behavior of the system under different conditions. dbkgroup.orgyoutube.com These models can be used to identify bottlenecks in the pathway, predict the effects of genetic modifications, and design strategies for optimizing the production of deoxyloganin and related iridoids. nih.govdrugtargetreview.com Furthermore, multi-omics approaches can help to uncover the intricate connections between deoxyloganin metabolism and other cellular processes. semanticscholar.orgmdpi.com

Omics Technology Data Generated Application in Deoxyloganin Research Example Finding
Genomics Complete DNA sequence.Identification of genes encoding pathway enzymes and regulatory proteins.Discovery of a novel cytochrome P450 gene cluster.
Transcriptomics Gene expression levels (mRNA).Identification of co-regulated genes and transcription factors.Upregulation of pathway genes in response to stress.
Proteomics Protein abundance and modifications.Quantification of enzyme levels and identification of regulatory modifications.Phosphorylation of a key pathway enzyme.
Metabolomics Profiles of small-molecule metabolites.Measurement of pathway intermediates and final products.Accumulation of a specific iridoid glycoside.

Advanced Chemoenzymatic Route Development for Deoxyloganin and Related Iridoids

The chemical synthesis of complex natural products like deoxyloganin is often challenging due to their intricate stereochemistry. Chemoenzymatic synthesis, which combines the selectivity of enzymatic reactions with the versatility of chemical transformations, offers a powerful alternative. mdpi.com This approach can lead to more efficient, sustainable, and enantiomerically pure syntheses of deoxyloganin and other iridoids. nih.govnih.gov

The development of advanced chemoenzymatic routes relies on the discovery and engineering of robust and selective biocatalysts. mdpi.com Enzymes from the deoxyloganin pathway, or related pathways, can be used to perform key stereoselective steps that are difficult to achieve with traditional chemical methods. nih.gov For example, a dehydrogenase could be used for the stereospecific reduction of a ketone intermediate, or a glycosyltransferase for the precise attachment of a sugar moiety.

Protein engineering techniques, such as directed evolution and rational design, can be used to improve the properties of natural enzymes for synthetic applications. nih.gov This could involve enhancing their stability in organic solvents, altering their substrate specificity to accept non-natural substrates, or increasing their catalytic efficiency. medt.com.es The ultimate goal is to develop a toolbox of enzymes that can be used in a modular fashion to synthesize a wide range of iridoid structures. nih.gov

Molecular and Cellular Research on Iridoid Intermediates in Preclinical Models

Iridoids, including deoxyloganin and its derivatives, exhibit a wide range of biological activities, making them interesting candidates for further investigation in preclinical models. nih.govresearchgate.net Molecular and cellular research aims to elucidate the mechanisms by which these compounds exert their effects and to identify potential therapeutic targets. nih.gov

In vitro studies using cell cultures are often the first step in evaluating the biological activity of iridoid intermediates. nih.gov These studies can be used to assess a compound's effects on cell viability, proliferation, apoptosis, and other cellular processes. nih.gov For example, studies have shown that certain iridoids can protect neuronal cells from damage and reduce oxidative stress. nih.gov

Q & A

Q. What is the role of deoxyloganin in the biosynthesis of indole alkaloids, and how can its precursor function be experimentally validated?

Deoxyloganin serves as a critical precursor in the biosynthesis of loganin and indole alkaloids, such as those found in Catharanthus roseus. To validate this role, researchers often employ isotopic labeling (e.g., 14C^{14}\text{C} or 13C^{13}\text{C}) to trace metabolic pathways in plant tissues or cell cultures. For example, feeding studies with labeled geraniol or nerol derivatives can track the incorporation of deoxyloganin into downstream alkaloids. Enzymatic assays with isolated enzymes (e.g., cytochrome P450s) further confirm its conversion to loganin .

Q. What analytical techniques are most reliable for characterizing deoxyloganin’s structure and purity?

High-resolution 13C^{13}\text{C}-NMR spectroscopy is the gold standard for structural elucidation. By comparing chemical shifts of deoxyloganin (e.g., δ 90–110 ppm for iridoid skeleton carbons) with known compounds like dihydrocornin or splendoside, substituent effects (e.g., hydroxyl groups) can be identified. Purity is typically assessed via HPLC-UV or LC-MS, with mass spectra providing molecular ion peaks (e.g., [M+H]+^+ at m/z 406 for deoxyloganin) .

Q. How can researchers ensure reproducibility in isolating deoxyloganin from plant sources?

Reproducibility requires strict adherence to documented protocols, including solvent systems (e.g., methanol-water gradients), chromatographic columns (e.g., C18 reverse-phase), and validation with authentic standards. Supporting Information (SI) must detail extraction temperatures, solvent ratios, and instrumentation parameters to enable replication. Journals like the Beilstein Journal of Organic Chemistry mandate SI submission for experimental verification .

Advanced Research Questions

Q. What methodological challenges arise in resolving contradictory NMR data for deoxyloganin derivatives, and how can they be addressed?

Vicinal substituent interactions (e.g., cis/trans isomerism) can distort 13C^{13}\text{C}-NMR chemical shifts, leading to misassignment. To resolve this, researchers use "synthetic spectrum" techniques: subtracting shift values of structurally similar compounds (e.g., deoxyloganin vs. 6-hydroxysplendoside) to derive substituent-specific increments. Computational modeling (e.g., DFT calculations) further validates assignments .

Q. How can in vitro and in vivo approaches be combined to study deoxyloganin’s biosynthetic regulation?

In vitro methods (e.g., enzyme kinetics with recombinant loganic acid methyltransferase) identify rate-limiting steps, while in vivo gene silencing (e.g., RNAi in Catharanthus cell lines) reveals pathway regulation. Metabolomic profiling via GC-MS or LC-HRMS quantifies intermediate accumulation under genetic or environmental perturbations .

Q. What strategies are effective in addressing gaps in deoxyloganin’s biosynthetic pathway literature?

Systematic reviews of iridoid biosynthesis literature (e.g., PubMed, SciFinder) should prioritize peer-reviewed studies over unreliable sources. Hypothesis-driven experiments, such as heterologous expression of candidate genes in E. coli or yeast, can fill gaps. Data repositories like GenBank or KEGG provide genomic context for pathway enzymes .

Q. How should researchers design experiments to distinguish deoxyloganin’s direct enzymatic products from non-specific side reactions?

Use kinetic isotope effects (KIE) with deuterated substrates to differentiate enzymatic vs. spontaneous reactions. Control experiments with heat-denatured enzymes and LC-MS/MS fragmentation patterns (e.g., neutral loss scans for iridoid-specific fragments) confirm specificity. Statistical validation (e.g., ANOVA for triplicate assays) minimizes false positives .

Methodological Best Practices

What criteria should guide the selection of deoxyloganin research questions to ensure academic rigor?

Questions must be feasible (e.g., access to plant materials, instrumentation), novel (addressing literature gaps), and analytical (requiring data interpretation, not yes/no answers). Align questions with funding priorities (e.g., natural product biosynthesis) and ensure methodological transparency in publications .

Q. How can researchers balance clarity and technical depth when reporting deoxyloganin studies?

Avoid excessive jargon; define terms like "iridoid" or "methyltransferase" upon first use. Use tables to summarize NMR shifts (δ values) or enzyme kinetics (KmK_m, VmaxV_{max}). Append raw data (e.g., chromatograms) in SI while highlighting processed data (e.g., dose-response curves) in the main text .

Q. What ethical and practical considerations apply to sourcing deoxyloganin-related biological materials?

Obtain permits for plant collection (e.g., CITES for endangered species). For human cell line studies, secure IRB approval if applicable. Cambridge English guidelines recommend self-collected data over third-party sources to ensure sample relevance (e.g., tissue-specific metabolite profiles) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.